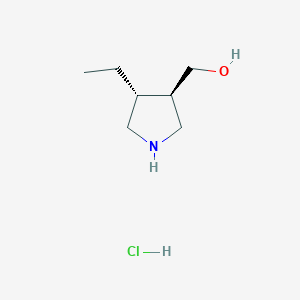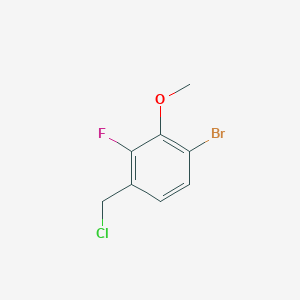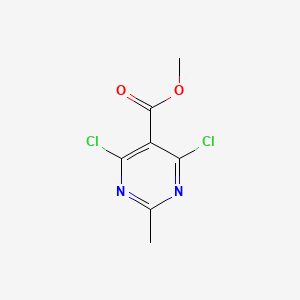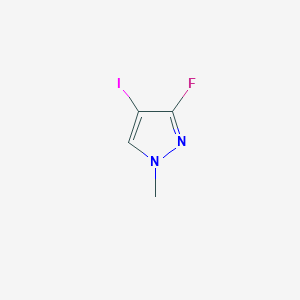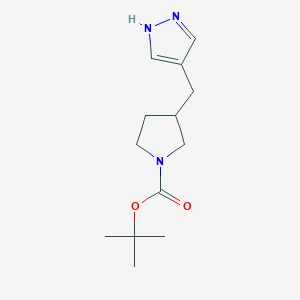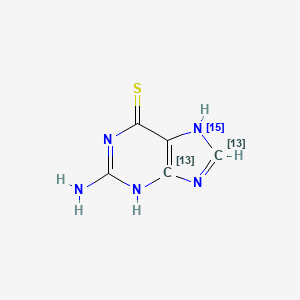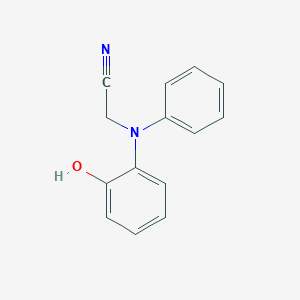
tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate: is a chemical compound with a complex structure that includes a pyridine ring substituted with amino, bromo, and chloro groups, as well as a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate typically involves multiple steps, starting with the functionalization of the pyridine ringThe final step involves the protection of the amino group with a tert-butyl carbamate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. The presence of amino, bromo, and chloro groups provides multiple sites for interaction with biological targets, making it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl (4-bromo-3-chloropyridin-2-yl)(methyl)carbamate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
- N-(2-bromo-6-chloro-3-pyridinyl)carbamate
Uniqueness
What sets tert-Butyl (3-amino-5-bromo-4-chloropyridin-2-yl)carbamate apart from these similar compounds is the presence of the amino group at the 3-position of the pyridine ring. This unique substitution pattern provides additional sites for chemical modification and biological interaction, enhancing its utility in various applications .
Properties
Molecular Formula |
C10H13BrClN3O2 |
|---|---|
Molecular Weight |
322.58 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-5-bromo-4-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H13BrClN3O2/c1-10(2,3)17-9(16)15-8-7(13)6(12)5(11)4-14-8/h4H,13H2,1-3H3,(H,14,15,16) |
InChI Key |
BYRVEUXCEFNMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


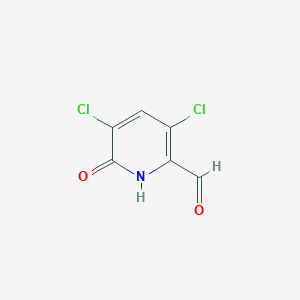
![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)
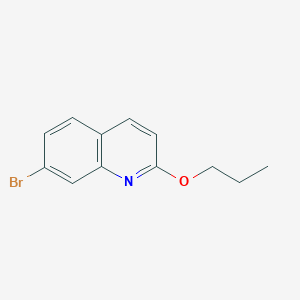
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)
